molecular formula C20H23N7O2 B10937465 6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-N-[2-methyl-3-(1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-N-[2-methyl-3-(1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10937465
M. Wt: 393.4 g/mol
InChI Key: OOQANUBADFUGCW-UHFFFAOYSA-N
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Description

6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-[2-METHYL-3-(1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-[2-METHYL-3-(1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, starting with the preparation of the pyrazole ring. The reaction conditions typically involve the use of hydrazine and various aldehydes or ketones under acidic or basic conditions to form the pyrazole core. The isoxazole ring is then introduced through cyclization reactions involving nitrile oxides and alkenes or alkynes .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-[2-METHYL-3-(1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups, enhancing the compound’s pharmacological properties.

Scientific Research Applications

6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-[2-METHYL-3-(1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-[2-METHYL-3-(1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed pharmacological effects. The pathways involved can include signal transduction, metabolic regulation, and cellular response mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-[2-METHYL-3-(1H-PYRAZOL-1-YL)PROPYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of pyrazole, isoxazole, and pyridine rings, which confer distinct pharmacological properties. Its ability to undergo various chemical reactions and its wide range of scientific research applications further highlight its uniqueness.

Properties

Molecular Formula

C20H23N7O2

Molecular Weight

393.4 g/mol

IUPAC Name

6-(1-ethylpyrazol-3-yl)-3-methyl-N-(2-methyl-3-pyrazol-1-ylpropyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H23N7O2/c1-4-26-9-6-16(24-26)17-10-15(18-14(3)25-29-20(18)23-17)19(28)21-11-13(2)12-27-8-5-7-22-27/h5-10,13H,4,11-12H2,1-3H3,(H,21,28)

InChI Key

OOQANUBADFUGCW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C2=NC3=C(C(=NO3)C)C(=C2)C(=O)NCC(C)CN4C=CC=N4

Origin of Product

United States

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